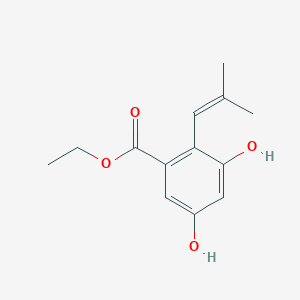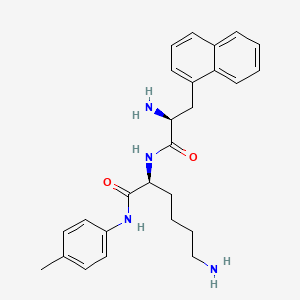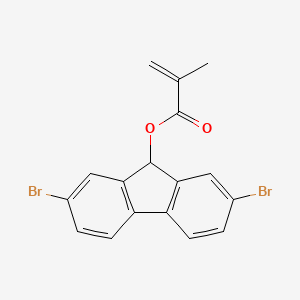
(2,7-dibromo-9H-fluoren-9-yl) 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,7-Dibromo-9H-fluoren-9-yl) 2-methylprop-2-enoate: is a chemical compound characterized by its bromine-substituted fluorene core and an ester functional group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,7-dibromofluorene as the starting material.
Reaction Conditions: The compound is synthesized through a reaction involving 2,7-dibromofluorene and 2-methylprop-2-enoic acid in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed for a specific duration.
Purification: The product is then purified through techniques such as recrystallization or column chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
(2,7-Dibromo-9H-fluoren-9-yl) 2-methylprop-2-enoate: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the bromine atoms or other functional groups.
Substitution: Substitution reactions can occur at the bromine positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound with fewer bromine atoms.
Substitution Products: Derivatives with different substituents at the bromine positions.
Wissenschaftliche Forschungsanwendungen
(2,7-Dibromo-9H-fluoren-9-yl) 2-methylprop-2-enoate: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound can be used in biological studies to investigate the effects of bromine-substituted fluorenes on biological systems.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
(2,7-Dibromo-9H-fluoren-9-yl) 2-methylprop-2-enoate: can be compared with other similar compounds, such as 2,7-dibromofluorene and 9-fluorenone . These compounds share the fluorene core but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.
Vergleich Mit ähnlichen Verbindungen
2,7-Dibromofluorene
9-Fluorenone
2,7-Dibromo-9-fluoren-9-ol
2,7-Dibromo-9-(2-methylpyridin-5-yl)fluoren-9-ol
This compound's unique structural features and reactivity make it a valuable tool in various scientific and industrial applications. Its versatility and potential for further research continue to drive interest in its study and utilization.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
CAS-Nummer |
918629-43-3 |
|---|---|
Molekularformel |
C17H12Br2O2 |
Molekulargewicht |
408.1 g/mol |
IUPAC-Name |
(2,7-dibromo-9H-fluoren-9-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H12Br2O2/c1-9(2)17(20)21-16-14-7-10(18)3-5-12(14)13-6-4-11(19)8-15(13)16/h3-8,16H,1H2,2H3 |
InChI-Schlüssel |
AXXZDISOSBQUKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OC1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Bicyclo[2.2.1]heptan-2-yl)(1-methyl-1H-indol-2-yl)methanone](/img/structure/B15171748.png)
![N',N'-dimethyl-N-(8-piperidin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)ethane-1,2-diamine](/img/structure/B15171756.png)
![8-{[(Naphthalen-2-yl)oxy]methyl}-1,4-dioxa-7,10-dithiacyclododecane](/img/structure/B15171764.png)
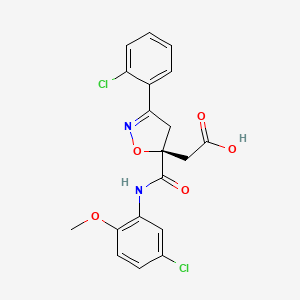

![Triethyl{[1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy}silane](/img/structure/B15171790.png)
![1-Benzyl-2-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-benzimidazole](/img/structure/B15171795.png)
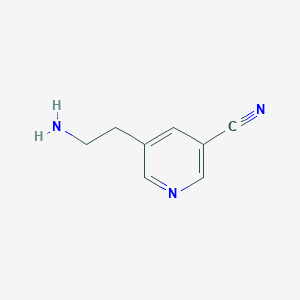
![1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-2-methyl-](/img/structure/B15171806.png)
![4-Nitro-1-[4-(4-nitrophenoxy)phenoxy]-2-(trifluoromethyl)benzene](/img/structure/B15171812.png)
![2-Cyanoethyl 4'-heptyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B15171822.png)
![({2-[4-(Cyclopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid](/img/structure/B15171836.png)
